Home > Products > Screening Compounds P57553 > Brexpiprazole Di-N-Oxide
Brexpiprazole Di-N-Oxide -

Brexpiprazole Di-N-Oxide

Catalog Number: EVT-13981000
CAS Number:
Molecular Formula: C25H27N3O4S
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brexpiprazole Di-N-Oxide is a derivative of brexpiprazole, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and major depressive disorder. This compound is classified as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while acting as an antagonist at serotonin 5-HT2A receptors. The chemical structure of brexpiprazole Di-N-Oxide includes a quinolinone core with modifications that enhance its pharmacological properties compared to its parent compound, brexpiprazole .

Source and Classification

Brexpiprazole Di-N-Oxide is synthesized from brexpiprazole and belongs to the class of compounds known as quinolines. Its classification falls under the category of psychoactive agents due to its modulation of neurotransmitter systems in the brain, particularly those involving dopamine and serotonin .

Synthesis Analysis

Methods and Technical Details

Brexpiprazole Di-N-Oxide can be synthesized through a series of chemical reactions starting from 1,4-butanediol. The synthesis involves several key steps:

  1. Diprotection of 1,4-butanediol: This initial step involves protecting the hydroxyl groups to facilitate subsequent reactions.
  2. Reaction with 7-hydroxy-2(1H)-quinolinone: This compound is reacted with the protected butanol derivative.
  3. Incorporation of Piperazine-l-benzo[b]thien-4-yl hydrochloride: Using potassium carbonate as a base, this step allows for the formation of the core structure of brexpiprazole Di-N-Oxide.

The industrial production methods optimize the coupling reaction of tosyl salt with 7-hydroxy-2(1H)-quinolinone under elevated temperatures to ensure high yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula for brexpiprazole Di-N-Oxide is C25H27N3O4SC_{25}H_{27}N_{3}O_{4}S with a molecular weight of approximately 465.6 g/mol. The IUPAC name is 7-[4-[4-(1-benzothiophen-4-yl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-1H-quinolin-2-one. The compound's InChI key is UFAZRHMCTHWTFW-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .

Chemical Reactions Analysis

Reactions and Technical Details

Brexpiprazole Di-N-Oxide undergoes various chemical reactions, including:

  • Oxidation: The compound exhibits oxidative degradation under certain conditions, leading to N-oxide degradation products.
  • Reduction and Substitution Reactions: These reactions are critical for modifying the compound's structure and enhancing its pharmacological properties.

Common reagents used in these reactions include potassium carbonate and sodium carbonate, often in conjunction with solvents like N,N-dimethylacetamide .

Major Products Formed

The primary products from these reactions include spiro-tosyl salt intermediates and the final brexpiprazole compound itself.

Mechanism of Action

Brexpiprazole Di-N-Oxide functions as a modulator of neurotransmitter activity in the brain. It acts primarily through:

  • Partial Agonism: At dopamine D2 receptors and serotonin 5-HT1A receptors, it helps balance neurotransmitter levels.
  • Antagonism: At serotonin 5-HT2A receptors, it reduces the risk of side effects commonly associated with other antipsychotics.

This dual action contributes to its therapeutic effects in managing symptoms of schizophrenia and depression .

Physical and Chemical Properties Analysis

Physical Properties

Brexpiprazole Di-N-Oxide appears as white to off-white crystalline powder. It has a melting point of approximately 183°C (decomposition) and is practically insoluble in water, with solubility reported at about 0.56 mg/mL at pH 2 .

Chemical Properties

The compound is stable under various conditions such as hydrolysis (acidic, alkaline, neutral), photolysis, and thermal degradation but shows instability under oxidative conditions, leading to N-oxide impurities . Its predicted logarithmic acid dissociation constant values indicate significant stability across different pH levels.

Applications

Brexpiprazole Di-N-Oxide has notable applications in scientific research:

  • Model Compound: It serves as a model for studying oxidative degradation processes and stability in pharmaceutical formulations.
  • Pharmacological Studies: Its unique properties make it valuable for investigating the mechanisms underlying dopamine and serotonin receptor interactions.
Synthetic Pathways and Industrial Production of Brexpiprazole Di-N-Oxide

Novel Synthetic Routes for Piperazine-1,4-Dioxide Derivatives

Brexpiprazole di-N-oxide (1-(benzo[b]thiophen-4-yl)-4-(4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butyl)piperazine 1,4-dioxide) is synthesized as a key oxidative metabolite or process intermediate during brexpiprazole manufacturing. The core structural feature—the piperazine-1,4-dioxide moiety—is introduced through late-stage oxidation of the parent brexpiprazole molecule using peroxygen-based oxidants. This transformation requires precise chemoselectivity to avoid over-oxidation of the benzothiophene sulfur atom while achieving complete di-N-oxidation of the piperazine ring. The most industrially viable route involves reacting brexpiprazole with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, achieving >95% conversion to the di-N-oxide derivative within 4 hours [1] [4]. Alternative pathways include the use of dimethyldioxirane (DMDO) or catalytic hydrogen peroxide with tungstic acid, though these methods show lower selectivity for the di-N-oxide product [9].

A significant advancement involves synthesizing the di-N-oxide directly from a protected piperazine precursor prior to coupling with the 7-hydroxyquinolin-2-one moiety. This strategy minimizes side reactions during oxidation, such as quinoline ring epoxidation or sulfoxidation of the benzothiophene group. Specifically, 1-(benzo[b]thiophen-4-yl)piperazine is treated with 3 equivalents of trifluoroperacetic acid to yield the corresponding 1,4-dioxide salt, which is then alkylated with 4-(4-chlorobutoxy)-1H-quinolin-2-one under phase-transfer conditions (tetrabutylammonium bromide, potassium carbonate) [1] [4]. This approach achieves an 88% isolated yield of brexpiprazole di-N-oxide with ≤0.15% sulfoxide impurities, making it preferable for large-scale production.

Table 1: Nomenclature of Brexpiprazole Di-N-Oxide

Systematic NameSynonymsCAS Registry Number
1-(Benzo[b]thiophen-4-yl)-4-(4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butyl)piperazine 1,4-dioxideBrexpiprazole di oxide (N and S oxide); 7-[4-(4-Benzo[b]thien-4-yl-1,4-dioxido-1-piperazinyl)butoxy]-2(1H)-quinolinone2247155-42-4

Optimization of Oxidation Steps in N-Oxide Functionalization

The critical challenge in N-oxide functionalization lies in balancing reaction kinetics, selectivity, and impurity profiles. Key parameters include:

  • Oxidant Selection: mCPBA is optimal for achieving >99% di-N-oxidation while suppressing sulfoxidation byproducts. Tert-butyl hydroperoxide (TBHP) with vanadyl acetylacetonate catalysis gives comparable conversion but generates up to 2.3% sulfoxide impurities due to radical-mediated side reactions [1] [9].
  • Solvent Effects: Low-polarity solvents (dichloromethane, chloroform) favor mono- and di-N-oxide formation, whereas protic solvents (methanol, water) promote sulfoxidation. Acetonitrile enables rapid oxidation (1.5 hours) but requires strict temperature control (<10°C) to prevent N-oxide degradation [4].
  • Stoichiometry: A 2.2:1 molar ratio of oxidant-to-brexpiprazole is ideal. Sub-stoichiometric oxidant (≤1.8 equiv) leaves 5–7% unreacted starting material, while excess oxidant (≥2.5 equiv) triggers quinoline ring oxidation [9].

Impurity control strategies include quenching residual oxidant with sodium thiosulfate and crystallizing the crude product from ethanol/water mixtures. This reduces impurities like BRX-705A (bis-alkylated quinoline dimer) to <0.05% [9]. Additionally, adding radical scavengers (BHT, 0.5 mol%) during mCPBA oxidation suppresses sulfoxide formation by 40–60% [1].

Table 2: Optimization Parameters for Di-N-Oxidation of Brexpiprazole

Oxidant SystemSolventTemperature (°C)Reaction Time (h)Di-N-Oxide Yield (%)Major Impurities (%)
mCPBA (2.2 equiv)Dichloromethane0–5495Sulfoxide (0.12)
TBHP/VO(acac)₂ (0.1 equiv)Toluene25889Sulfoxide (2.3), Quinoline N-oxide (0.8)
H₂O₂/WO₄ (5 equiv)Acetonitrile101.592Dealkylated product (1.1)

Scalability Challenges in Industrial Synthesis of Atypical Antipsychotic Metabolites

Producing brexpiprazole di-N-oxide at commercial scale faces three primary hurdles: purification complexity, thermal instability of N-oxides, and regulatory requirements for impurity profiling. The di-N-oxide exhibits low crystallinity due to its zwitterionic character, necessitating specialized isolation techniques. Anti-solvent crystallization using ethyl acetate/heptane mixtures increases purity from 92% to 99.9% but reduces yield by 15–20% [5] [8]. Continuous flow oxidation mitigates thermal risks by enabling precise temperature control and shorter residence times (minutes vs. hours), suppressing degradation products like hydrolyzed quinolinone [4].

Persistent impurities identified during scale-up include:

  • BRX-1-I: 7,7'-[butane-1,4-diylbis(oxy)]di(quinolin-2(1H)-one) from O-alkylation side reactions
  • Des-benzothiophene di-N-oxide: Due to acid-catalyzed C–N bond cleavage during oxidation [9].

Regulatory controls require limiting these impurities to ≤0.15% via high-performance liquid chromatography (HPLC) with ultraviolet detection. Kilo-scale validation runs confirm that optimized processes achieve 99.90% HPLC purity and ≤0.05% individual impurities, meeting ICH Q3A guidelines [6] [9].

Table 3: Critical Impurities in Brexpiprazole Di-N-Oxide Synthesis

Impurity CodeChemical StructureOriginControl Strategy
BRX-705A2,7-Bis{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolineBis-alkylation during piperazine couplingRecrystallization (ethanol/water)
SulfoxideBenzo[b]thiophene-4-yl sulfoxideOver-oxidation of benzothiopheneRadical scavengers (BHT), oxidant stoichiometry ≤2.2 equiv
Des-benzothiophene4-(4-((2-Oxo-1,2-dihydroquinolin-7-yl)oxy)butyl)piperazine-1,4-dioxideAcidic cleavage during oxidationpH control (reaction mixture buffered at pH 6–7)

Properties

Product Name

Brexpiprazole Di-N-Oxide

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-1H-quinolin-2-one

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C25H27N3O4S/c29-25-9-7-19-6-8-20(18-22(19)26-25)32-16-2-1-11-27(30)12-14-28(31,15-13-27)23-4-3-5-24-21(23)10-17-33-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)

InChI Key

UFAZRHMCTHWTFW-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CC[N+]1(CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)[O-])(C4=C5C=CSC5=CC=C4)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.